molecular formula C23H32ClNO2 B4078770 1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

Cat. No.: B4078770
M. Wt: 390.0 g/mol
InChI Key: QKXSVQGVDHZHHK-UHFFFAOYSA-N
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Description

1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s structure includes a phenoxy group, an isoquinoline moiety, and a propanol backbone, which contribute to its pharmacological properties.

Properties

IUPAC Name

1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-17-9-10-22(21(13-17)23(2,3)4)26-16-20(25)15-24-12-11-18-7-5-6-8-19(18)14-24;/h5-10,13,20,25H,11-12,14-16H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXSVQGVDHZHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-methylphenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

    Isoquinoline Derivative Synthesis: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.

    Coupling Reaction: The phenoxy intermediate is then coupled with the isoquinoline derivative using a suitable base and solvent to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and isoquinoline groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound in studying beta-blocker synthesis and reactivity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and oxygen demand, leading to decreased blood pressure and improved cardiac function.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-blocker used in the treatment of hypertension.

    Metoprolol: A beta-blocker with a similar therapeutic profile but different pharmacokinetics.

Uniqueness

1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties and therapeutic benefits compared to other beta-blockers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-tert-butyl-4-methylphenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.